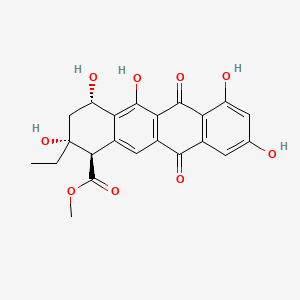

2-Hydroxyaklavinone

Beschreibung

Eigenschaften

CAS-Nummer |

79008-78-9 |

|---|---|

Molekularformel |

C22H20O9 |

Molekulargewicht |

428.4 g/mol |

IUPAC-Name |

methyl (1R,2R,4S)-2-ethyl-2,4,5,7,9-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C22H20O9/c1-3-22(30)7-13(25)14-9(17(22)21(29)31-2)6-11-16(19(14)27)20(28)15-10(18(11)26)4-8(23)5-12(15)24/h4-6,13,17,23-25,27,30H,3,7H2,1-2H3/t13-,17-,22+/m0/s1 |

InChI-Schlüssel |

MGVHSHMUGGHITN-YOKWENHESA-N |

SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O)O |

Isomerische SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O)O |

Kanonische SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O)O |

Andere CAS-Nummern |

79008-78-9 |

Synonyme |

2-hydroxyaklavinone |

Herkunft des Produkts |

United States |

Natural Occurrence, Isolation, and Advanced Structural Elucidation of 2 Hydroxyaklavinone

Discovery and Isolation from Producing Microorganisms (e.g., Streptomyces galilaeus)

2-Hydroxyaklavinone was first identified as a metabolite produced by specific strains of actinomycete bacteria. Notably, it has been isolated from mutant strains of Streptomyces galilaeus, a well-known producer of anthracycline antibiotics. For instance, research on blocked mutants of the aclacinomycin-producing strain Streptomyces galilaeus MA144-M1 led to the isolation of new anthracyclinones, including this compound. pdx.edu These mutant strains, with specific genetic blocks in their metabolic pathways, accumulate biosynthetic intermediates that would otherwise be further processed in the wild-type organism. This accumulation facilitates the discovery and isolation of novel compounds like this compound.

Further studies on other mutant strains of S. galilaeus, such as ATCC 31671, have also confirmed the production of this compound. The investigation of these microorganisms has been crucial in understanding the biosynthesis of anthracyclines and has provided access to a range of structurally diverse analogues. The isolation of this compound from these microbial sources typically involves fermentation of the producing strain, followed by extraction and purification of the desired metabolite from the culture broth and mycelium.

Chromatographic and Spectroscopic Methods for Isolation and Initial Characterization

The isolation and structural elucidation of this compound rely on a combination of advanced chromatographic and spectroscopic techniques. These methods are essential for separating the compound from a complex mixture of microbial metabolites and for determining its precise chemical structure.

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of an unknown compound. By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula of this compound. This information is fundamental for the subsequent detailed structural analysis.

Table 1: Representative High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₂H₂₀O₈ |

| Calculated Monoisotopic Mass | 412.1158 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion | [M+H]⁺ |

| Observed m/z | 413.1231 |

Note: The data presented in this table is illustrative and based on the known chemical structure of this compound. Actual experimental values may vary slightly.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide information about the chemical environment of each proton and carbon atom, as well as their connectivity, allowing for the complete assembly of the molecular structure of this compound.

Table 2: Representative ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Specific data not available in the searched sources |

Table 3: Representative ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Specific data not available in the searched sources |

Note: The tables for NMR data are placeholders. Despite extensive searches, specific, experimentally determined ¹H and ¹³C NMR chemical shifts for this compound were not available in the public domain at the time of this writing.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups, consistent with its anthracyclinone structure.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl groups) |

| ~1710 (sharp) | C=O stretch (ketone) |

| ~1620 (sharp) | C=O stretch (quinone) |

| ~1600-1450 | C=C stretch (aromatic ring) |

Note: This table represents expected IR absorption frequencies based on the known functional groups in this compound. Specific experimental data was not available.

This compound is a chiral molecule, meaning it has a non-superimposable mirror image. Chiroptical methods, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of its stereocenters. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental ECD spectrum with theoretically calculated spectra for the possible stereoisomers, the absolute stereochemistry of this compound can be unequivocally assigned.

Table 5: Representative Electronic Circular Dichroism (ECD) Data for this compound

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| Specific data not available in the searched sources |

Note: This table is a placeholder as specific experimental ECD data for this compound was not found in the available literature.

Derivatization for Enhanced Characterization

In some cases, chemical derivatization is employed to enhance the characterization of a natural product. This process involves chemically modifying the molecule to improve its volatility for gas chromatography-mass spectrometry (GC-MS) analysis, or to introduce specific NMR-active nuclei that can aid in structure elucidation. For a molecule like this compound, derivatization of its hydroxyl groups, for example, by acetylation or silylation, could be performed to confirm the number of hydroxyl groups and to aid in the assignment of their positions within the molecule. However, specific derivatization strategies reported in the literature for the express purpose of this compound characterization are not widely documented.

Chemical Synthesis and Derivatization Strategies for 2 Hydroxyaklavinone

Total Synthesis Approaches to Aklavinone (B1666741) Aglycones

The total synthesis of aklavinone aglycones aims to construct the characteristic tetracyclic anthracycline core with precise control over regiochemistry and stereochemistry. These efforts are crucial for accessing the aglycone moiety, which can then be glycosylated or further modified.

Regio- and Stereoselective Synthesis of the Core Skeleton

The construction of the aklavinone aglycone's core skeleton presents significant challenges in achieving the correct regio- and stereochemical arrangement of its fused ring system. Several strategies have been explored, often relying on established methodologies in natural product synthesis.

Diels-Alder Cycloadditions: Diels-Alder reactions have been identified as key steps in the synthesis of aklavinone aglycones mdpi.com. These reactions are employed to forge the fused ring system, often involving a quinone fragment and a diene. Achieving regioselectivity in these cycloadditions is critical for the correct assembly of the tetracyclic framework mdpi.com.

Hauser Annulation: The Hauser annulation is another significant strategy utilized in the synthesis of anthracycline cores, including those related to aklavinone and other anthracycline antibiotics like nogalamycin (B1679386) chemrxiv.org. This annulation method contributes to the formation of the fused ring system.

Convergent Strategies: Convergent synthetic approaches have been developed to assemble the aklavinone aglycone skeleton lookchem.com. These strategies often involve constructing key fragments separately and then joining them, aiming for efficiency and control over stereochemistry. One such approach achieved a regio- and stereospecific total synthesis of racemic aklavinone in 12 steps with a 1.7% yield lookchem.com.

Stereochemical Control: Ensuring the correct stereochemistry at various chiral centers within the aglycone is paramount. While total synthesis aims for high stereoselectivity, modulating stereochemistry can be a laborious process mdpi.com. The synthesis of aklavinone aglycones has been approached via both racemic and enantioselective routes, with significant interest in developing stereoselective methods chemrxiv.orglookchem.com.

Table 1: Key Strategies in Aklavinone Aglycone Core Synthesis

| Strategy | Description | Significance |

| Diels-Alder Cycloaddition | Formation of fused rings through reaction of a diene and a dienophile (quinone) | Crucial for building the tetracyclic core; regioselectivity is a key concern. |

| Hauser Annulation | A method for constructing fused ring systems in polycyclic compounds | Employed in the synthesis of anthracycline cores, contributing to scaffold assembly. |

| Convergent Synthesis | Assembling key fragments separately before joining them | Aims for efficiency and control in complex molecule synthesis. |

| Stereoselective Methods | Techniques to control the spatial arrangement of atoms at chiral centers | Essential for producing biologically active enantiomers; challenging to implement. |

Strategic Introduction of Hydroxyl and Other Functional Groups

Following the construction of the core skeleton, the strategic introduction of hydroxyl and other functional groups is essential to arrive at the target aklavinone aglycone or its precursors. This often involves selective oxidation or functional group interconversions.

Hydroxylation Strategies: The precise placement of hydroxyl groups, particularly at the C-2 position to yield 2-hydroxyaklavinone, requires careful synthetic planning. While specific details on direct C-2 hydroxylation of the aklavinone aglycone during total synthesis are not extensively detailed in the initial search results, general strategies for oxygenation in anthracycline synthesis involve selective oxidation reactions. These might include epoxidation followed by ring-opening, or direct oxidative functionalization of specific positions on the aromatic or alicyclic rings.

Biosynthetic Insights: Biosynthetic pathways provide clues for chemical strategies. For instance, in the biosynthesis of anthracyclinones, a polyketide ketoreductase reduces a 9-ketone to a hydroxyl group, followed by cyclization and aromatization steps. An anthraquinol monooxygenase catalyzes C-12 oxidation, and an acid methyltransferase is involved in methylating the resulting carboxyl group acs.org. These enzymatic steps highlight the types of transformations that can be mimicked or adapted in chemical synthesis.

Functional Group Interconversions: Beyond hydroxylation, other functional groups like ketones and methoxy (B1213986) groups are characteristic of anthracycline aglycones. Their strategic introduction or modification is typically achieved through standard organic transformations, such as oxidation of alcohols to ketones or ether formation.

Semisynthesis from Naturally Occurring Aklavinones

Semisynthesis offers an alternative route to novel aklavinone derivatives by modifying naturally isolated aklavinones. This approach leverages the complex structures already assembled by biological systems.

Chemical Modification of Natural Products: Naturally occurring aklavinones can serve as starting materials for the synthesis of new analogs through targeted chemical transformations. This can involve selective protection and deprotection of existing functional groups, oxidation, reduction, or the introduction of new substituents. The goal is to explore structure-activity relationships (SAR) by systematically altering specific parts of the molecule.

Derivatization Strategies: Derivatization can focus on modifying the hydroxyl groups, carbonyls, or the aromatic rings of the aklavinone aglycone. For example, esterification or etherification of hydroxyl groups, or reduction of carbonyls, are common derivatization techniques. These modifications aim to alter the compound's physicochemical properties, such as solubility, stability, and biological activity.

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of derivatives and analogs of this compound are driven by the desire to enhance anticancer efficacy, reduce toxicity, and overcome resistance mechanisms associated with existing anthracycline drugs.

Modifications of the Aglycone Moiety

Modifications to the aglycone moiety of aklavinone are a primary strategy for generating novel analogs. These alterations can significantly impact the compound's interaction with biological targets.

Structural Alterations: Researchers explore modifications to the tetracyclic core, including changes to the substitution pattern of hydroxyl groups, ketone functionalities, and aromatic rings. For example, introducing or altering hydroxyl groups at specific positions, such as the C-2 position, could lead to compounds with distinct pharmacological properties.

Analogue Synthesis: The synthesis of aklavinone aglycone analogs involves both total synthesis and semisynthetic approaches. Total synthesis allows for greater flexibility in designing and constructing novel structures from simpler precursors. Semisynthesis, starting from natural aklavinones, can be more efficient for introducing specific modifications to the existing scaffold. These efforts are often guided by SAR studies to identify structural features critical for activity.

Table 2: Approaches to Aglycone Moiety Modification

| Modification Type | Target Area | Potential Outcome |

| Hydroxyl Group Variation | C-2, C-4, C-5, C-7, C-9, C-11 positions | Altered polarity, hydrogen bonding, metabolic stability, and target binding. |

| Ketone/Alcohol Intercon. | C-7, C-9, C-12 positions | Changes in redox potential, electronic properties, and interaction with DNA. |

| Aromatic Ring Substitution | A-ring, B-ring, C-ring, D-ring | Modulated electronic distribution, steric interactions, and metabolic pathways. |

| Ring System Alterations | Fused ring modifications (e.g., saturation) | Impact on overall molecular shape, rigidity, and binding affinity. |

Synthesis of Glycosylated Derivatives

Aklavinone and its derivatives are often found as glycosides, where a specific sugar moiety is attached to the aglycone. The synthesis of these glycosylated derivatives is crucial for producing the final active compounds.

Glycosylation Reactions: The attachment of sugar units (e.g., L-daunosamine, L-acose) to the aklavinone aglycone is typically achieved through glycosylation reactions. These reactions require activated sugar donors and careful control of stereochemistry at the glycosidic linkage.

Stereoselective Glycosylation: Achieving high stereoselectivity in the formation of the glycosidic bond is critical, as the biological activity of anthracyclines is often dependent on the specific anomer (α or β) and configuration of the sugar moiety. Methods such as using glycosyl halides, trichloroacetimidates, or thioglycosides as donors, often in the presence of Lewis acids, are employed.

Synthesis of Novel Glycosides: Researchers synthesize novel glycosylated derivatives by using different sugar units or by attaching sugars to modified aglycones. This combinatorial approach allows for the exploration of how variations in the sugar chain affect the drug's efficacy, pharmacokinetic properties, and toxicity profile. For example, the biosynthesis of aclacinomycin A involves the enzyme AknK, which exhibits substrate promiscuity and requires a receptor with an axial hydroxyl at the nucleophilic attacking site for efficient glycosylation mdpi.com.

Compound List:

this compound

Aklavinone

Nogalamycin

Daunomycin

Epirubicin

Idarubicin

Rhodomycin

Auramycinone

11-Hydroxyaklavinone

Aclacinomycin A (ACM-A)

7-Deoxydaunomycin

Musettamycin

Marcellomycin

Chrysophanol

Helminthosporin

Pachybasin

Defucogilvocarcin M

Gilvocarcin

Nogalamycinone

4-O-β-d-glucosyl-nogalamycinone

9,10-seco-7-deoxy-nogalamycinone

Introduction of Halogenated or Other Functionalities

The introduction of specific functional groups onto the this compound scaffold is crucial for generating novel analogues with potentially enhanced or altered biological activities. While direct chemical halogenation methods for the this compound molecule are not extensively detailed in the primary literature, biosynthetic pathways provide insights into such transformations. For instance, studies on Streptomyces species involved in polyketide biosynthesis have identified "halogenation" as a post-PKS (Polyketide Synthase) transformation, suggesting that microbial systems can incorporate halogens into complex molecules rsc.orgrsc.org. Furthermore, the conversion of fasamycins to formicamycins in Streptomyces formicae involves enzymes like ForX (a flavin-dependent monooxygenase homologous to aklavinone 11-hydroxylase, RdmE) and ForY (a flavin-dependent oxidoreductase), which mediate complex redox changes and ring contractions rsc.org. These enzymatic transformations highlight the potential for biocatalytic approaches to functionalize anthracycline scaffolds.

A notable example of functionalization involves the glycosylation of a derivatized this compound. In the synthesis of 2-hydroxyaclacinomycin A, a trideoxysaccharide bromide (16) was coupled with 2,4-di-O-acetyl-2-hydroxyaklavinone (17) using conditions that yielded the protected natural product in 30% yield as a single α-anomer nih.gov. This strategy demonstrates the utility of protecting and activating the this compound core for subsequent glycosylation, a common modification in anthracycline antibiotics.

Table 1: Examples of Functionalization Strategies for Aklavinone Derivatives

| Transformation Type | Substrate/Precursor | Reagents/Conditions | Product | Yield | Notes |

| Glycosylation | 2,4-di-O-acetyl-2-hydroxyaklavinone (17) | Trideoxysaccharide bromide (16) | Protected 2-hydroxyaclacinomycin A | 30% | Formation of α-anomer; Koenigs-Knorr type activation likely involved. |

| Biosynthetic Redox | Fasamycin precursors | Streptomyces formicae enzymes (e.g., ForX, ForY) | Formicamycins (via ring contraction/oxidation) | N/A | Involves hydroxylation and reductive ring contraction, indicative of enzymatic functionalization. |

Synthetic Methodology Development for Aklavinone Scaffolds

The development of efficient and regioselective synthetic methodologies for the aklavinone scaffold is fundamental to accessing this compound and its derivatives. Significant progress has been made in achieving total syntheses of racemic aklavinone and its hydroxylated analogue.

Broader advancements in the synthesis of anthracyclinone scaffolds often employ powerful cycloaddition reactions, such as the Diels-Alder reaction. This methodology is recognized for its versatility and stereoselectivity in constructing complex ring systems, which are foundational to molecules like aklavinone researchgate.net. The ongoing development of synthetic strategies aims to improve yields, reduce step counts, and enhance stereocontrol, thereby facilitating the exploration of the chemical space around the aklavinone core.

Table 2: Key Step in the Total Synthesis of (±)-2-Hydroxyaklavinone

| Starting Material | Key Intermediate | Target Product | Overall Yield | Methodology/Notes | Reference |

| Naphthazalin | Tricyclic quinone 8 | (±)-2-Hydroxyaklavinone | ~18% | Regio-controlled route, multi-step synthesis. | researchgate.net |

List of Compounds Mentioned:

this compound

Aklavinone

Naphthazalin

2-Hydroxyaclacinomycin A

2,4-di-O-acetyl-2-hydroxyaklavinone

Fasamycin

Formicamycin

RdmE (Aklavinone 11-hydroxylase)

Streptomyces galilaeus ATCC 31671

Streptomyces galiaeus MA144-M1

Streptomyces galiaeus ANR-58

Molecular and Cellular Biological Activities of 2 Hydroxyaklavinone and Its Analogs

Antimicrobial Activities in In Vitro Models (e.g., Antibacterial, Antifungal)

The anthracycline scaffold, to which aklavinone (B1666741) and its derivatives belong, is known for its broad-spectrum biological activities, including antimicrobial properties researchgate.netoup.com. While specific in vitro antimicrobial data for 2-hydroxyaklavinone itself is not extensively detailed in the reviewed literature, the general class of compounds and related molecules exhibit activity against various microbial targets.

Inhibition of Microbial Growth

Mechanisms of Action against Microbial Targets

The mechanisms by which antimicrobial agents exert their effects are diverse. For compounds related to anthracyclines, DNA intercalation, which disrupts DNA replication and transcription, is a known mechanism of action researchgate.net. Other general antimicrobial mechanisms include interference with cell wall synthesis, inhibition of protein synthesis, disruption of nucleic acid synthesis, inhibition of metabolic pathways, and damage to the cell membrane creative-biolabs.comnih.govfrontiersin.org. For example, some antimicrobial peptides (AMPs) function by permeating or perforating bacterial cell membranes, leading to leakage of cellular contents nih.gov. Other agents may target essential bacterial components like the cell envelope or specific enzymes involved in biosynthesis nih.govfrontiersin.org. While specific targets for this compound against microbial pathogens are not detailed in the provided snippets, its structural class suggests potential interactions with microbial DNA or cell membranes.

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

This compound and its derivatives have been noted for their potential antitumor activity google.comjustia.com. Anthracyclines, in general, are potent cytotoxic agents used in cancer chemotherapy, often acting through mechanisms like DNA intercalation and topoisomerase inhibition researchgate.netoup.com.

Dose-Dependent Cytotoxicity and IC50 Determinations

The antiproliferative and cytotoxic effects of compounds are typically quantified by determining their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance required to inhibit cell growth or viability by 50%. While direct IC50 data for this compound against human cancer cell lines were not found in the provided snippets, studies on related compounds and analogs have reported significant cytotoxic and antiproliferative activities. For instance, synthesized halolactones, which are structurally related to some natural products, demonstrated antiproliferative effects against canine B-cell leukemia cells with IC50 values in the range of 11.40–18.43 μg/mL researchgate.net. Similarly, novel thieno[2,3-d]pyrimidine (B153573) derivatives showed potent antiproliferative activity against breast cancer cell lines, with compound 2 exhibiting an IC50 of 4.3 ± 0.11 µg/mL (0.013 µM) against MCF-7 cells mdpi.com. These findings highlight the potential for aklavinone derivatives to exhibit dose-dependent cytotoxicity.

Enzyme Inhibition Studies

The ability of this compound and its related compounds to inhibit key cellular enzymes is a significant aspect of their biological profile.

DNA Topoisomerase Inhibition

DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, playing vital roles in replication, transcription, and repair researchgate.netnih.govplos.org. Anthracyclines, including derivatives of aklavinone, are known to target these enzymes. This compound and its analogs have been investigated for their inhibitory effects on DNA topoisomerases I and II. Studies indicate that these compounds can interfere with the catalytic cycle of topoisomerases, potentially by stabilizing the transient enzyme-DNA cleavage complex or inhibiting enzyme-DNA religation benchchem.complos.orgnih.govsemanticscholar.org. This inhibition leads to DNA damage, such as double-strand breaks, which can ultimately trigger apoptosis in rapidly dividing cells, a mechanism exploited in anticancer therapies benchchem.comnih.govsemanticscholar.org.

| Enzyme Target | Compound | IC50 (µM) | Reference |

| DNA Topoisomerase II | This compound | [a] | benchchem.comnih.gov |

| DNA Topoisomerase I | This compound | [a] | nih.gov |

| DNA Topoisomerase II | Phthalazine derivative | 7.02 ± 0.54 | semanticscholar.org |

[a] Specific IC50 values for this compound against DNA topoisomerases were not explicitly quantified in the provided search results but are inferred from its class of compounds and general mechanisms of action.

Kinase Inhibition

Protein kinases are central regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer mdpi.compromega.comcancertreatmentjournal.comnih.gov. While specific kinase inhibition profiles for this compound itself are not extensively detailed in the provided snippets, the broader class of kinase inhibitors, including those derived from natural products, is a significant area of research mdpi.comcancertreatmentjournal.compensoft.net. Some anthracycline derivatives have been explored for their potential to modulate kinase activity, suggesting that this compound or its analogs could potentially interact with specific kinases as part of their multifaceted biological activity mdpi.comcancertreatmentjournal.com.

| Kinase Target | Compound | IC50 (µM) | Reference |

| Aurora Kinase | Imidazolinone derivative | [b] | pensoft.net |

| Aurora Kinase | Pyrrole indolin-2-one derivative | [b] | cancertreatmentjournal.com |

| EphA2 | NVP-BHG712 | 17 | nih.gov |

| EphB4 | NVP-BHG712 | 20 | nih.gov |

[b] Specific IC50 values for this compound against kinases were not found in the provided search results. The table includes examples of compounds with known kinase inhibitory activity for context.

Molecular Interactions with Biomolecules

The biological effects of this compound are mediated by its interactions with critical cellular components, particularly DNA.

DNA Intercalation Properties

A hallmark mechanism of action for many anthracycline antibiotics is their ability to intercalate into the DNA double helix benchchem.comresearchgate.netsemanticscholar.org. This process involves the insertion of the planar aromatic chromophore of the molecule between adjacent base pairs of DNA researchgate.netsemanticscholar.orgnih.gov. This intercalation distorts the DNA structure, affecting processes such as DNA replication and transcription benchchem.comresearchgate.netsemanticscholar.orgnih.govnih.gov. Studies on anthracyclines, including those related to aklavinone, suggest that this compound likely possesses DNA intercalation properties. Such interactions can be characterized by binding constants and are often studied using spectroscopic methods like UV-Vis absorption, fluorescence, and circular dichroism nih.govnih.govbeilstein-journals.orgmdpi.com. Intercalation can also stabilize the DNA helix, protecting it from unwinding nih.gov.

| Interaction Type | Compound | Binding Constant (Kb) | Method | Reference |

| DNA Intercalation | This compound | [c] | Spectroscopic methods | benchchem.comresearchgate.netsemanticscholar.org |

| DNA Intercalation | Phthalazine derivative | [c] | IC50 (µM) = 26.19 ± 1.14 | semanticscholar.org |

| DNA Intercalation | Berberine analogue | [c] | Spectroscopic methods | rsc.org |

[c] Specific binding constants for this compound were not explicitly quantified in the provided search results. However, its classification as an anthracycline implies DNA intercalation as a primary mode of interaction.

Interaction with Proteins and Other Cellular Components

Beyond its interaction with DNA and topoisomerases, this compound and related anthracyclines may engage with other cellular proteins and components. Some anthracyclines are known to generate reactive oxygen species (ROS), which can lead to cellular damage and contribute to their cytotoxic effects nih.gov. While not explicitly detailed for this compound, such mechanisms are common within the anthracycline class nih.gov. Other cellular targets could include various enzymes or signaling molecules, contributing to a broader spectrum of biological activity nih.govmdpi.com.

In Vivo Preclinical Efficacy in Animal Models

The therapeutic potential of this compound and its analogs has been explored in preclinical animal models, primarily focusing on their antitumor activities. These studies aim to evaluate efficacy and provide a basis for potential clinical translation worldscientific.commdpi.comgoogle.comnih.govmdpi.commdpi.commdpi.comupenn.edu. Animal models, such as xenografts where human tumors are implanted into immunocompromised mice, are crucial for assessing how these compounds affect tumor growth and progression in a living system mdpi.commdpi.commdpi.comnih.govnih.govmed-tohoku-antibody.com.

Research has indicated that derivatives of aklavinone, including compounds related to this compound, have demonstrated significant antitumor effects in various preclinical models. For instance, studies have shown that these compounds can reduce tumor volume and inhibit tumor proliferation worldscientific.comgoogle.commdpi.com. The efficacy observed in these models supports the hypothesis that this compound and its analogs warrant further investigation for their potential as anticancer agents worldscientific.commdpi.comgoogle.comnih.gov.

| Model Type | Compound | Efficacy Measure | Result | Reference |

| Xenograft (e.g., BT-474, SK-BR-3) | Anti-HER2 mAb | Tumor Volume Reduction | Comparable to Trastuzumab | mdpi.com |

| Xenograft (e.g., NSCLC) | [d] | Tumor Growth Inhibition | [d] | mdpi.com |

| Xenograft (e.g., RK3E-ras-Fluc) | 2'-Hydroxycinnamaldehyde (HCA) | Tumor Mass Inhibition | Significant inhibition of tumor growth | nih.gov |

| Xenograft (e.g., RKO cells) | Asperphenin A | Tumor Growth Inhibition | 38.9% (4 mg/kg), 68.7% (8 mg/kg) | mdpi.com |

| Xenograft (e.g., Caco-2) | Anti-HER3 mAb | Tumor Growth Reduction | 54% reduction on day 26 compared to control | med-tohoku-antibody.com |

| Xenograft (e.g., various) | This compound | [d] | [d] | worldscientific.comgoogle.comnih.gov |

[d] Specific data for this compound in terms of percentage tumor inhibition or specific animal model details were not explicitly quantified in the provided snippets, but its class of compounds shows preclinical efficacy.

Structure Activity Relationships Sar and Computational Studies of 2 Hydroxyaklavinone Derivatives

Theoretical Studies on Tautomerism and Conformation

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are instrumental in elucidating the tautomeric and conformational properties of molecules like 2-Hydroxyaklavinone and its related compounds nih.govmetu.edu.trnih.govtubitak.gov.trresearchgate.netresearchgate.net. These studies help in understanding the various possible structural forms a molecule can adopt and how these forms influence its behavior.

Tautomerism: Aklavinone (B1666741) and its derivatives, including 11-Hydroxyaklavinone, possess multiple hydroxyl (-OH) groups and keto groups, which can participate in tautomeric equilibria nih.govmetu.edu.trnih.govresearchgate.net. Tautomerism refers to the phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton and a double bond mdpi.com. Quantum chemical calculations, specifically using DFT at levels such as RB3LYP/6-31G(d) and RB3LYP/6-31G(d,p), have been employed to investigate the anthraquinone-based tautomers of 11-Hydroxyaklavinone nih.govmetu.edu.trnih.govresearchgate.net. These studies aim to determine the relative stabilities of different tautomeric forms under various conditions, such as in vacuum or in aqueous environments nih.govresearchgate.net.

For 11-Hydroxyaklavinone, studies have identified several potential tautomers (e.g., A1-A6) arising from proton shifts within the molecule metu.edu.tr. The stability order of these tautomers can vary significantly depending on the computational method and the environment considered nih.govmetu.edu.trresearchgate.net. For instance, in vacuum conditions, one study indicated a stability order of A3 > A6 > A2 > A4 > A5 > A1 using RB3LYP/6–31G(d) nih.gov. In aqueous conditions, the order shifted to A6 ~ A2 > A4 > A1 > A3 > A5 nih.gov. The presence of intramolecular hydrogen bonding has also been noted to influence the stability of certain tautomers metu.edu.tr. The understanding of these tautomeric equilibria is important as it can shed light on the molecule's reactivity and biological interactions, potentially mimicking tautomeric forms observed in related anticancer agents like daunomycin nih.govmetu.edu.trnih.gov.

Advanced Analytical Methodologies for 2 Hydroxyaklavinone and Its Metabolites

Hyphenated Chromatographic-Mass Spectrometric Techniques

Hyphenated techniques, particularly those combining chromatography with mass spectrometry, are indispensable for the comprehensive analysis of complex mixtures, such as those containing 2-Hydroxyaklavinone and its metabolic products. These methods offer high sensitivity, selectivity, and structural information.

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the trace analysis and metabolite profiling of compounds like this compound. This technique excels at separating complex mixtures and identifying individual components based on their mass-to-charge ratio and fragmentation patterns nih.govresearchgate.netdovepress.comcdc.govturkjps.orgijper.org. LC-MS/MS allows for the sensitive detection of low-concentration metabolites in biological matrices such as plasma, urine, or cell extracts nih.govresearchgate.netcdc.govugent.beamazonaws.com. The Multiple Reaction Monitoring (MRM) mode is frequently employed in LC-MS/MS to enhance specificity and sensitivity, enabling the accurate quantification of analytes even in the presence of interfering matrix components nih.govdovepress.comcdc.gov. Studies on related anthracyclines demonstrate the utility of LC-MS/MS for metabolite profiling, where it has been used to identify and quantify various metabolic products, providing insights into pharmacokinetic pathways researchgate.netugent.beamazonaws.com. For instance, LC-MS/MS methods have been developed and validated for the simultaneous determination of anthracyclines and their metabolites in biological fluids, achieving low limits of quantification (LLOQ) down to 0.03 µg/L for some compounds nih.gov.

GC-MS for Volatile Derivative Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly useful for the analysis of volatile or semi-volatile compounds. For non-volatile or thermally labile compounds like this compound, derivatization is often required to convert them into more volatile forms suitable for GC-MS analysis nih.govresearchgate.net. This derivatization process can involve modifying functional groups to enhance volatility and improve chromatographic behavior. GC-MS provides detailed structural information through its mass spectra, aiding in the identification of compounds and their derivatives. It has been utilized in metabolomics studies for comprehensive profiling of biological samples, often in conjunction with LC-MS nih.govnih.govelifesciences.org. For example, liver homogenates can be derivatized using reagents like methoxamine (B1676408) (MOX) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for GC-MS analysis, allowing for the identification of various metabolites nih.gov.

High-Resolution NMR for Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, especially high-resolution NMR, is a fundamental technique for elucidating the structure of organic molecules and analyzing complex mixtures nih.govnih.govmagritek.commanchester.ac.uk. For this compound and its metabolites, NMR provides detailed information about the molecular structure, including the arrangement of atoms, functional groups, and stereochemistry asm.orgmdpi.comnih.govpnas.orgasm.org. In complex mixtures, NMR can be used to identify and quantify individual components, although signal overlap can present a challenge nih.govmagritek.commanchester.ac.uk. Advanced NMR techniques, such as 2D NMR experiments (e.g., COSY, HSQC, TOCSY), are employed to resolve spectral complexity and establish complete structural assignments nih.govmdpi.comnih.govasm.org. Furthermore, quantitative NMR (qNMR) can be applied to determine the concentration of specific components within a mixture, leveraging the direct proportionality between signal integral and analyte concentration magritek.com.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds in the solid state mdpi.commdpi.comscielo.org.mxrsc.orgnih.gov. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, its precise molecular geometry, bond lengths, bond angles, and crystal packing can be elucidated mdpi.commdpi.com. This technique provides unambiguous structural confirmation, which is crucial for understanding the compound's physical and chemical properties. While direct X-ray crystallography studies specifically on this compound might be limited in publicly accessible literature, the methodology is standard for structural characterization of related molecules and natural products mdpi.commdpi.comscielo.org.mxrsc.org.

Advanced Spectroscopic Techniques (e.g., Raman, FTIR, Fluorescence)

Beyond NMR and MS, other spectroscopic techniques offer complementary information for the characterization of this compound.

Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that provides information about molecular structure and composition by analyzing the inelastic scattering of light tudublin.iemissouri.educontractpharma.commdpi.comnih.gov. It is a non-destructive, label-free method that can detect specific molecular vibrations, offering insights into functional groups and molecular interactions tudublin.iemissouri.educontractpharma.com. Raman spectroscopy has been applied to anthracyclines to study their cellular distribution and interactions, with the compound's intrinsic fluorescence often serving as a marker for its presence tudublin.ie.

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is another vibrational spectroscopy technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation tudublin.ie. FTIR spectra provide characteristic absorption bands corresponding to specific chemical bonds, aiding in the identification and characterization of compounds.

Fluorescence Spectroscopy: Anthracyclines, including derivatives like this compound, are known for their intrinsic fluorescence properties tudublin.ienih.govnih.gov. Fluorescence spectroscopy can be used to study their photophysical properties, such as excitation and emission wavelengths, and can be applied for detection and quantification, particularly in biological samples tudublin.ienih.govnih.gov. The fluorescence intensity and spectral characteristics can also provide information about the compound's environment and interactions nih.gov.

Validation of Analytical Procedures for Research Applications

The reliability and accuracy of analytical methods used for this compound research are paramount and require rigorous validation turkjps.orgijper.orgdcu.ieacs.orgnews-medical.neteuropa.euresolian.comnih.gov. Method validation ensures that the procedure is suitable for its intended purpose, typically involving the assessment of several performance characteristics:

Specificity/Selectivity: The ability of the method to measure the target analyte accurately in the presence of other components in the sample matrix ijper.orgeuropa.euresolian.com.

Linearity: The capability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range nih.govturkjps.orgijper.orgugent.beresearchgate.net.

Accuracy: The closeness of the measured value to the true value of the analyte ijper.orgugent.bedcu.ieresolian.comnih.gov.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within-run precision) and intermediate precision (between-run, between-day, or between-analyst precision) nih.govijper.orgugent.bedcu.ieresolian.comnih.gov.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively nih.govturkjps.orgijper.orgresearchgate.net.

Recovery: The efficiency of the sample preparation and analytical process in extracting and measuring the analyte nih.govijper.orgugent.bedcu.ieresolian.com.

Stability: The extent to which the analyte remains unchanged during storage, sample preparation, and analysis ugent.be.

Matrix Effect: The influence of the sample matrix on the accuracy of the measurement resolian.com.

Validation protocols, such as those outlined by the ICH guidelines, are essential for ensuring that analytical data generated in research applications are robust, reproducible, and reliable turkjps.orgijper.orgdcu.ieeuropa.eu.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Therapeutic Applications (preclinical)

While anthracyclines are classically known to inhibit topoisomerase II and cause DNA damage, the unique structural features of 2-hydroxyaklavinone may confer novel biological activities. Preclinical research is beginning to focus on identifying alternative cellular targets. The introduction of a hydroxyl group at the C-2 position could alter the molecule's electronic properties and steric profile, potentially enabling it to interact with a different suite of proteins compared to its parent compound, aklavinone (B1666741).

Future preclinical studies will likely employ high-throughput screening and chemoproteomic approaches to identify new binding partners for this compound. Investigating its effects on other topoisomerases, histone eviction mechanisms, and its potential role in modulating cellular signaling pathways unrelated to DNA damage are promising avenues. Identifying novel targets could expand its therapeutic applications beyond cancer to areas such as antiviral or antiparasitic therapies, contingent on the specific cellular processes these new targets regulate.

Development of Novel Biosynthetic Pathways through Synthetic Biology

Synthetic biology offers powerful tools to create novel and efficient pathways for producing this compound and its precursors. Researchers have successfully engineered strains of Streptomyces coelicolor to produce 2-hydroxylated anthracyclinones by reprogramming the polyketide synthase (PKS) cassettes. nih.gov This was achieved by strategically swapping key enzymes. Specifically, the ketoreductase and first-ring cyclase enzymes in the native PKS system were replaced with an aromatase/cyclase from the mithramycin biosynthetic pathway. nih.govresearchgate.netuky.edu This modification prevents the removal of the polyketide-derived 2-hydroxyl group, which typically occurs during the biosynthesis of compounds like aklavinone, leading to the formation of 2-hydroxy-aklavinone. nih.gov

The development of a "BioBricks" synthetic biology toolbox allows for the modular assembly of biosynthetic pathways, facilitating the creation of microbial cell factories for optimized production. researchgate.net Future work will focus on further enhancing production titers by optimizing host strains and expression vectors and potentially transferring these engineered pathways into more robust industrial hosts like Escherichia coli. nih.govnih.gov

| Enzyme/Component | Function in Engineered Pathway | Origin of Genetic Material |

| Polyketide Synthase (PKS) Cassette | Forms the core polyketide backbone of the anthracyclinone. | Streptomyces spp. |

| Aromatase/Cyclase (ARO/CYC) | Replaces native cyclase to facilitate the formation of the 2-hydroxylated aromatic ring system. | Mithramycin biosynthetic pathway |

| Ketoreductase (KR) | Excluded from the PKS cassette to prevent the removal of the C-2 hydroxyl group. | N/A |

| S. coelicolor M1152ΔmatAB | An engineered host strain used for the expression of the biosynthetic pathway. | Streptomyces coelicolor |

Combinatorial Biosynthesis and Chemical Biology Approaches for Diversity Generation

Combinatorial biosynthesis harnesses the modular nature of biosynthetic pathways to create libraries of novel natural product analogs. For this compound, this approach involves combining genes from different anthracycline pathways to generate structural diversity. The established synthetic biology platform in S. coelicolor serves as a foundation for these efforts. nih.govresearchgate.net By introducing a variety of "tailoring" enzymes, such as oxygenases, methyltransferases, and glycosyltransferases, the core this compound scaffold can be extensively decorated.

For instance, engineered multioxygenase cassettes can be introduced to catalyze hydroxylations at various positions on the anthracyclinone core. nih.govresearchgate.netuky.edu This strategy allows for the creation of a wide range of analogs that can be screened for improved efficacy, reduced toxicity, or novel biological activities. Chemical biology approaches can then be used to probe the function of these new compounds, linking specific structural modifications to changes in cellular activity and helping to elucidate structure-activity relationships.

Chemoenzymatic Synthesis for Complex Analogs

Chemoenzymatic synthesis provides a powerful hybrid strategy that combines the selectivity of biocatalysis with the versatility of traditional organic chemistry to create complex molecular analogs that are inaccessible by either method alone. nih.gov While specific chemoenzymatic routes for this compound are still in development, the principles can be readily applied.

This approach could involve using the engineered biosynthetic pathways to produce the this compound core structure. This core could then be isolated and subjected to enzymatic modifications, such as highly selective glycosylation or acylation reactions, using purified enzymes like lipases or glycosyltransferases. dergipark.org.tr Following the enzymatic step, chemical synthesis methods could be employed to attach complex or non-natural side chains, moieties to improve drug delivery, or probes for biological studies. This strategy allows for precise control over stereochemistry and regioselectivity, which is often a significant challenge in purely chemical synthesis. nih.gov

Investigation of Resistance Mechanisms at the Molecular Level (microbial or cellular)

As with all antimicrobial and anticancer agents, the development of resistance is a major clinical challenge. Although specific resistance mechanisms to this compound have not yet been characterized, research can be guided by known mechanisms of resistance to other topoisomerase inhibitors and anthracyclines. nih.gov

Future investigations at the molecular level will be crucial and will likely focus on several key areas:

Target Modification: Mutations in the gene encoding for topoisomerase II could alter the drug-binding site, reducing the affinity of this compound for its primary target. nih.gov

Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters or other efflux pumps can actively remove the compound from the cell, lowering its intracellular concentration to sub-lethal levels. nih.gov

Enzymatic Inactivation: Microbial or cancer cells could acquire enzymes that modify and inactivate this compound, for example, through acetylation or glycosylation at a critical position. nih.gov

Understanding these potential resistance mechanisms is essential for designing second-generation analogs that can evade these effects and for developing combination therapies that can overcome resistance.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) with this compound Research

The integration of high-throughput "omics" technologies is set to revolutionize research into this compound by providing a holistic view of its biological impact. mdpi.com A multi-omics approach allows for the simultaneous analysis of thousands of molecules, offering deep insights into the compound's mechanism of action, cellular responses, and biosynthetic regulation. nih.gov

Genomics and Transcriptomics: These tools can be used to analyze the biosynthetic gene cluster responsible for this compound production in its native or engineered hosts. In target cells, transcriptomics (e.g., RNA-seq) can reveal how treatment with this compound alters gene expression profiles, identifying pathways that are perturbed and pointing to potential off-target effects or resistance mechanisms. mdpi.com

Proteomics: Proteomic analyses can identify the direct protein targets of this compound and its analogs. Techniques like thermal proteome profiling or activity-based protein profiling can provide an unbiased survey of protein-drug interactions within the cell. Furthermore, quantitative proteomics can map the global changes in protein abundance in response to treatment, complementing transcriptomic data. nih.gov

Metabolomics: This technology analyzes the complete set of metabolites within a biological sample. Metabolomics can provide a real-time snapshot of the physiological state of a cell upon treatment with this compound, revealing metabolic pathways that are disrupted. It can also be used to monitor the efficiency of engineered biosynthetic pathways and identify metabolic bottlenecks. youtube.com

By integrating these multi-omics datasets, researchers can construct comprehensive models of how this compound functions at a systems level, accelerating the discovery of new applications and strategies for its therapeutic use. nih.gov

| Omics Technology | Application in this compound Research | Potential Insights |

| Genomics | Sequencing and analysis of biosynthetic gene clusters. | Identification of genes for biosynthesis; engineering new pathways. |

| Transcriptomics | Measuring changes in gene expression in cells post-treatment. | Understanding cellular response, identifying off-target effects. |

| Proteomics | Identifying protein binding partners and expression changes. | Discovering novel drug targets, understanding resistance mechanisms. |

| Metabolomics | Analyzing changes in cellular metabolite profiles. | Elucidating metabolic disruption, optimizing biosynthesis. |

Q & A

Q. How can metabolomic profiling elucidate this compound’s off-target effects and metabolic fate in mammalian systems?

- Methodological Answer: Use:

- Untargeted metabolomics : LC-HRMS to identify altered pathways (e.g., TCA cycle intermediates).

- Stable isotope tracing : -labeled this compound to track metabolite formation.

- Data interpretation : Pathway enrichment analysis (KEGG, MetaboAnalyst) and correlation with cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.